molecular formula C10H13ClN2O B8348097 3-Chloro-5-morpholinoaniline

3-Chloro-5-morpholinoaniline

Cat. No.: B8348097
M. Wt: 212.67 g/mol
InChI Key: DNUFHUQJZWRPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-morpholinoaniline is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

3-chloro-5-morpholin-4-ylaniline

InChI

InChI=1S/C10H13ClN2O/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4,12H2

InChI Key

DNUFHUQJZWRPSG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromo-5-chloroaniline (1.00 g, 4.84 mmol), dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (0.19 g, 0.39 mmol), Pd2dba3 (0.177 g, 0.19 mmol) and morpholine (0.464 g, 5.33 mmol) in THF (9.70 mL). To this mixture was added LHMDS in THF (19.37 mL, 19.37 mmol) and the resulting reaction was heated to 65° C. Stirring continued for 2.5 h. After which the reaction was cooled to rt and then poured into water (100 mL) and extracted with EtOAc (2×150 mL) and DCM (2×150 mL). The combined organic layers were dried over magnesium sulfate and the crude product was purified on silica gel (0 to 100% DCM in EtOAc) to give 3-chloro-5-morpholinoaniline. Mass Spectrum (ESI) m/e=213.1 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
0.464 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
19.37 mL
Type
solvent
Reaction Step Four
Name
Quantity
9.7 mL
Type
solvent
Reaction Step Five
Quantity
0.177 g
Type
catalyst
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

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